

What are the properties of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate?

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Compound of Interest

Compound Name: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B174112

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An In-depth Technical Guide to **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its tetrahydropyran framework is a common motif in a variety of biologically active molecules, prized for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on technical data relevant to research and development.

Chemical and Physical Properties

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a carboxylate derivative that typically appears as a colorless to light yellow liquid. It is recognized as a valuable pharmaceutical intermediate.^[1]

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	127956-11-0	[1]
Molecular Formula	C ₇ H ₁₀ O ₄	
Molecular Weight	158.15 g/mol	
IUPAC Name	methyl 4-oxotetrahydro-2H-pyran-3-carboxylate	
Physical Form	Liquid	
Boiling Point	236.4 ± 30.0 °C (Predicted)	
Density	1.201 ± 0.06 g/cm ³ (Predicted)	
pKa	10.61 ± 0.20 (Predicted)	
InChI Key	SOWMVLQIMWETEK-UHFFFAOYSA-N	

Synthesis

The primary synthetic route described for **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate** involves the reaction of a tetrahydropyranone with dimethyl carbonate in the presence of a base such as triethylamine (TEA).^[1] A similar methodology, the Dieckmann condensation, which is an intramolecular reaction of diesters with a strong base to form cyclic β-keto esters, is a well-established method for creating such ring systems.^{[2][3]}

A patented method for the synthesis of the corresponding ethyl ester, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, provides a detailed experimental protocol that can be adapted. This "one-pot" operation involves the reaction of ethyl hydroxypropanoate and ethyl acrylate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., NaH) to form an intermediate, which then undergoes a Dieckmann condensation.^[4]

Conceptual Experimental Workflow for Synthesis

Below is a generalized workflow for a Dieckmann condensation approach to synthesizing the pyran ring system.

Reaction Setup

Dissolve diester precursor in anhydrous solvent (e.g., THF)

Add strong base (e.g., NaH, NaOMe) under inert atmosphere (N₂ or Ar)

Cyclization

Stir reaction mixture at appropriate temperature (e.g., 0°C to reflux)

Monitor reaction progress by TLC or LC-MS

Workup and Purification

Quench reaction with acid

Extract with organic solvent

Dry and concentrate organic phase

Purify by column chromatography or distillation



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Phone: (601) 213-4426
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